

Technical Guide: Solubility Profile of Azanium Fluoride Hydrate ()

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Compound of Interest

Compound Name: *azanium;fluoride;hydrate*

CAS No.: 12331-96-3

Cat. No.: B6325103

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Executive Summary

Azanium fluoride hydrate (IUPAC: Ammonium fluoride,

), is a critical inorganic fluoride source characterized by extreme hygroscopicity and a stark solubility contrast between aqueous and organic media. While highly soluble in water (>80 g/100 mL), its solubility drops precipitously in organic solvents, becoming effectively insoluble in aprotic systems like acetonitrile and acetone.

This guide details the physicochemical behavior of azanium fluoride hydrate, providing validated solubility data, mechanistic insights into solvation dynamics, and practical protocols for its use in drug development and organic synthesis.

Physicochemical Identity & Stability

Azanium fluoride is rarely encountered as a truly anhydrous crystal in ambient conditions due to its deliquescent nature. It readily absorbs atmospheric moisture, transitioning to a hydrated state (

) or a concentrated aqueous solution.

Property	Specification
IUPAC Name	Azanium fluoride
Common Name	Ammonium fluoride
Formula	(often handled as)
CAS Number	12125-01-8
Appearance	White crystalline solid (deliquescent)
Crystal Structure	Wurtzite (hexagonal)
Thermal Stability	Decomposes/Sublimes >100°C to
pH (5% aq)	~6.0 (Weakly Acidic due to hydrolysis)

Critical Stability Note: Upon heating or dehydration,

tends to lose ammonia, reverting to the more stable acid salt, Ammonium Bifluoride (). This transformation alters solubility and reactivity, particularly increasing acidity and corrosivity.

Solubility Thermodynamics: Water vs. Organic Solvents

The solubility profile of azanium fluoride is dictated by the high lattice energy of the ionic solid and the strong hydrogen-bonding requirement for solvation. The ammonium cation (

) and fluoride anion (

) require protic solvents to form stable solvation shells.

Quantitative Solubility Data (25°C)

Solvent Class	Solvent	Solubility (g / 100 g solvent)	Solvation Mechanism
Aqueous	Water	83.5	Strong H-bond donor/acceptor network fully solvates ions.
Protic Organic	Methanol	2.88	Moderate solubility; OH group stabilizes , but less effectively than water.
Ethanol	1.75	Reduced dielectric constant and steric bulk limit solubility.	
Polar Aprotic	DMSO	0.11	Poor solubility. High polarity is insufficient without H-bond donation to stabilize .
DMF	< 0.1	Effectively insoluble.	
Non-Polar/Aprotic	Acetone	0.01	Insoluble.[1]
Acetonitrile	< 0.01	Insoluble.[2][3][4] Common antisolvent for fluoride salts.	
Liquid Ammonia	Insoluble	Despite structural similarity, lacks the dielectric strength to dissociate the lattice.	

Temperature Dependence (Aqueous)

Solubility in water increases marginally with temperature, but the primary concern at elevated temperatures is the loss of

and conversion to bifluoride.

- 0°C: 100 g / 100 mL
- 25°C: 83.5 g / 100 mL^[1]
- 80°C: ~118 g / 100 mL (Risk of decomposition)

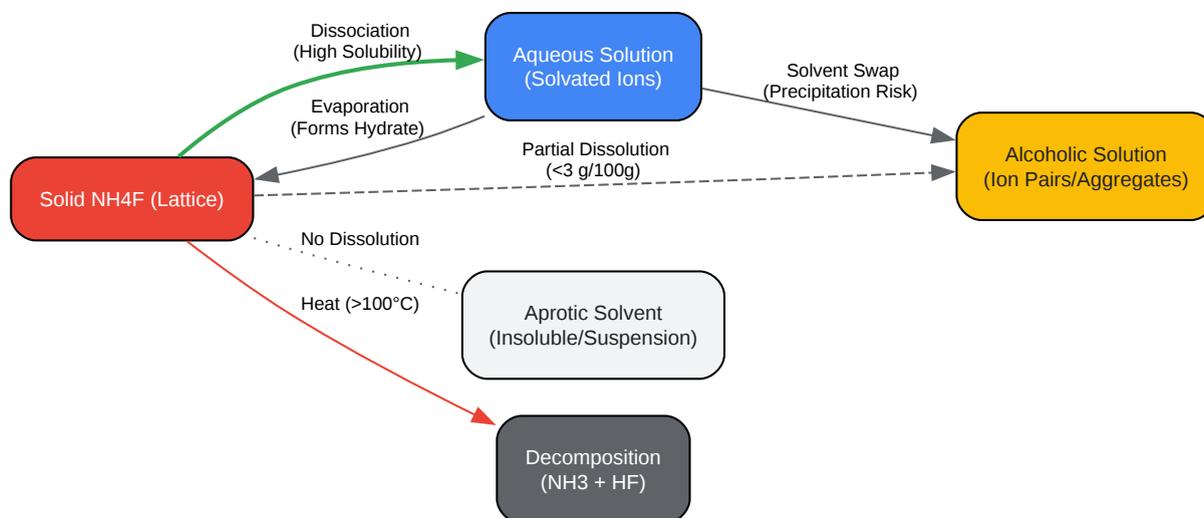
Mechanistic Insights: Solvation Dynamics

The drastic drop in solubility from water to organics is driven by the "Naked Fluoride" Paradox.

- **Aqueous Solvation:** In water, the small, hard fluoride ion () is tightly sequestered by a dense shell of water molecules via strong hydrogen bonds. This stabilizes the ion but reduces its nucleophilicity.
- **Organic Insolubility:** In aprotic solvents (DMSO, ACN), there are no protons to hydrogen bond with . While this would theoretically leave the fluoride "naked" and highly reactive, the lattice energy of is too high for these solvents to overcome. The salt simply does not dissolve.
- **The "Hydrate" Bridge:** The presence of water (hydration) in the crystal lattice provides a micro-solvation environment. However, adding wet to dry organics often results in a biphasic system or a suspension, rather than a true solution.

Visualization: Solvation Landscape

The following diagram illustrates the solvation barriers and the equilibrium species present in different environments.



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Figure 1: Solubility and stability landscape of Azanium Fluoride. Note the high barrier to dissolution in aprotic solvents compared to the spontaneous dissociation in water.

Experimental Protocols & Handling

Handling Precautions

- Glassware Compatibility:

solutions slowly generate

(hydrofluoric acid) in equilibrium. Do NOT use glass vessels for long-term storage or heated reactions. Use PTFE (Teflon), PFA, or Polypropylene (PP) containers.

- Hygroscopicity: Weigh quickly or use a glovebox. The solid will absorb moisture and become sticky/clumpy within minutes in humid air.

Solvent Swapping & Antisolvent Crystallization

Since

is insoluble in most organics, introducing it into an organic reaction mixture often requires a solvent swap or the use of a co-solvent.

Protocol: Introducing Fluoride to an Organic Phase

- Dissolution: Dissolve

in the minimum volume of Water or Methanol.
- Addition: Add this concentrated solution dropwise to the target organic solvent (e.g., Acetonitrile or DMSO).
- Observation:
 - If the organic solvent is miscible (e.g., ACN, DMSO), the fluoride may remain in solution if the water content is high enough.
 - If the water content is too low,

will precipitate as a fine white solid (Antisolvent effect).
 - Tip: For HILIC chromatography, a 5-10 mM aqueous stock is typically diluted into Acetonitrile (90:10 ACN:Water) to maintain solubility.

Preparation of Anhydrous Solutions (Challenge)

True anhydrous solutions of

are difficult to prepare.

- Method: Reaction of anhydrous Ammonia () and anhydrous Hydrogen Fluoride () in aprotic ether. High Hazard - Not recommended for routine lab use.
- Alternative: Use Tetrabutylammonium Fluoride (TBAF) if organic solubility is required. TBAF has bulky alkyl groups that allow solubility in THF, DMSO, and DCM, unlike the inorganic ammonium cation.

Applications in Drug Development

Desilylation Reagent

In organic synthesis, fluoride is used to cleave silyl protecting groups (e.g., TBS, TMS).

- Constraint:

is weaker than TBAF because it requires protic solvents (MeOH/Water) to dissolve.

- Advantage: It is less basic than TBAF, preventing unwanted side reactions (e.g., racemization or elimination) sensitive to strong bases.

- Workflow: Use

in Methanol (saturated) for mild desilylation of sensitive substrates.

HILIC Chromatography Additive

Ammonium fluoride is increasingly used in Hydrophilic Interaction Liquid Chromatography (HILIC) for metabolomics and polar drug analysis.

- Role: Enhances ionization in negative mode ESI-MS (Electrospray Ionization).
- Concentration: Typically 1–10 mM in the aqueous mobile phase.
- Solubility Limit: Do not exceed 90% Acetonitrile in the mobile phase, or salt precipitation may block the column/lines.

Etching & Surface Modification

While less relevant to synthesis, this property impacts equipment choice.

is the active agent in Buffered Oxide Etch (BOE) used to clean silicon wafers or glass-lined reactors. Ensure no glass-lined sensors (e.g., pH probes) are exposed to solutions.

References

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